

IUPAC name **Tert-butyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate.**

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Compound of Interest

Compound Name: *Tert-butyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate*

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An In-Depth Technical Guide for Drug Development Professionals

Whitepaper: **Tert-butyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate**: A Strategic Building Block for Next-Generation Therapeutics

Abstract

The relentless pursuit of novel chemical matter with enhanced three-dimensionality and superior physicochemical properties is a cornerstone of modern drug discovery. Traditional flat, aromatic scaffolds are increasingly being replaced by complex spirocyclic systems that offer improved spatial arrangement and novel intellectual property. This guide provides an in-depth analysis of **Tert-butyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate**, a highly valuable and strategic building block. We will explore its unique molecular architecture, the synergistic benefits of its strained oxetane and azetidine rings, and its role as a versatile bioisostere. This document serves as a technical resource for researchers, medicinal chemists, and drug development professionals, offering detailed synthetic protocols, characterization methodologies, and strategic insights into its application for creating drug candidates with optimized properties.

The Strategic Imperative for 3D Scaffolds in Drug Design

Medicinal chemistry has evolved from an era dominated by planar, sp²-hybridized molecules to one that embraces three-dimensional (3D) molecular complexity. The rationale is clear: biological targets are intricate 3D entities, and ligands with greater spatial complexity can achieve higher potency and selectivity. Spirocyclic scaffolds, which feature two rings sharing a single atom, are at the forefront of this evolution. They enforce a rigid, well-defined conformational arrangement of substituents, reducing the entropic penalty upon binding to a target protein.

Among these, the 1-oxa-5-azaspiro[2.3]hexane framework is of particular interest. It combines the unique properties of a strained oxetane ring with a functionalizable azetidine ring. This combination makes **Tert-butyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate** not just a synthetic curiosity, but a powerful tool for addressing common challenges in drug development, such as poor solubility, metabolic instability, and off-target effects.^[1]

Molecular Profile and Physicochemical Properties

Tert-butyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate (also known as 5-Boc-1-oxa-5-azaspiro[2.3]hexane) is a bifunctional molecule designed for seamless integration into synthetic workflows.^[2] The tert-butyloxycarbonyl (Boc) group provides a stable, acid-labile protecting group for the azetidine nitrogen, allowing for selective reactions elsewhere before its strategic removal.

The core structure features a spirocyclic junction between a four-membered oxetane ring and a four-membered azetidine ring. This arrangement imparts significant strain and a rigid conformation, which can be highly advantageous for locking in a bioactive conformation.

Table 1: Physicochemical Properties of **Tert-butyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate**

Property	Value	Source
IUPAC Name	tert-butyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate	PubChem[2]
CAS Number	934664-42-3	PubChem[2][3]
Molecular Formula	C ₉ H ₁₅ NO ₃	PubChem[2]
Molecular Weight	185.22 g/mol	PubChem[2]
XLogP3 (Lipophilicity)	0.4	PubChem[2]
Hydrogen Bond Donors	0	PubChem[2]
Hydrogen Bond Acceptors	3	PubChem[2]
Appearance	White to light yellow crystalline powder	Chem-Impex[4] (inferred)

The Oxa-Azaspiro[2.3]hexane Core: A Bioisosteric Powerhouse

The true value of this building block lies in the synergistic properties of its constituent rings, positioning it as a superior bioisosteric replacement for common motifs like piperidine and morpholine.

The Oxetane Moiety: Enhancing "Drug-likeness"

The oxetane ring is no longer considered an exotic curiosity but a proven tool in medicinal chemistry for improving key ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[5]

- **Solubility and Lipophilicity:** The oxygen atom in the oxetane ring acts as a hydrogen bond acceptor, often leading to a significant increase in aqueous solubility compared to its carbocyclic or gem-dimethyl analogues. Simultaneously, it can reduce lipophilicity (LogP), a critical parameter for oral bioavailability.[5]

- **Metabolic Stability:** The introduction of an oxetane can block sites of metabolic oxidation. The strained ring is more stable to cytochrome P450 (CYP) enzymes than more flexible alkyl chains.[6]
- **Vectorial Exit Point:** The rigid nature of the oxetane provides a well-defined exit vector for substituents, allowing chemists to probe specific regions of a binding pocket with high precision.

The Azetidine Ring: A Constrained Amine

The Boc-protected azetidine serves as a masked secondary amine. Once deprotected, it provides a nucleophilic handle for diversification. Compared to the more common piperidine ring, the azetidine offers a more constrained and rigid geometry. This conformational restriction can lead to enhanced binding affinity by reducing the entropic cost of binding.[1]

A Superior Morpholine and Piperidine Analogue

The 1-oxa-5-azaspiro[2.3]hexane core can be considered a next-generation bioisostere of morpholine and piperidine, motifs found in countless approved drugs.

- **As a Morpholine Bioisostere:** It maintains the ether oxygen of morpholine, which is often crucial for solubility and target interactions, but introduces a 3D spirocyclic center. This replaces the flexible "chair" conformation of morpholine with a rigid scaffold, offering a novel way to explore chemical space with improved metabolic stability.[6]
- **As a Piperidine Bioisostere:** It acts as a conformationally "locked" analogue of piperidine.[1]
[6] This rigidity can be instrumental in improving selectivity and potency, particularly when the flexibility of a piperidine ring is detrimental to binding.

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